BMS-394136
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-394136 is a selective inhibitor of the potassium channel subunit Kv1.5, developed by Bristol-Myers Squibb for the treatment of arrhythmias, particularly atrial fibrillation . The compound is known for its ability to selectively inhibit the IKur current, which is a repolarizing potassium current encoded by the KCNA5 gene and predominantly expressed in the atrium of the human heart .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-394136 involves multiple steps, including the formation of the pyrazolopyrimidine core and the subsequent attachment of the dichlorophenyl and fluorophenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
BMS-394136 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings, to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, halogen, or nitro groups .
Scientific Research Applications
BMS-394136 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, particularly in the treatment of atrial fibrillation . Its selective inhibition of the IKur current makes it a promising candidate for atrial-selective antiarrhythmic therapy . Additionally, the compound has been used in various preclinical and clinical studies to understand its electrophysiologic effects on the heart .
Mechanism of Action
BMS-394136 exerts its effects by selectively inhibiting the IKur current, which is a repolarizing potassium current encoded by the KCNA5 gene . This inhibition prolongs the atrial effective refractory period and action potential duration without affecting the ventricular effective refractory period . The molecular target of this compound is the Kv1.5 subunit of the potassium channel, which is predominantly expressed in the atrium of the human heart .
Comparison with Similar Compounds
Similar Compounds
Dofetilide: Another antiarrhythmic agent that inhibits the rapid component of the delayed rectifier potassium current (IKr).
Amiodarone: A broad-spectrum antiarrhythmic agent that affects multiple ion channels, including sodium, potassium, and calcium channels.
Sotalol: A non-selective beta-blocker that also inhibits the IKr current
Uniqueness
BMS-394136 is unique in its selective inhibition of the IKur current, which is predominantly expressed in the atrium. This selectivity reduces the risk of ventricular proarrhythmia, a common side effect associated with other antiarrhythmic agents . Additionally, its ability to prolong the atrial effective refractory period without affecting the ventricular effective refractory period makes it a promising candidate for atrial-selective antiarrhythmic therapy .
Properties
CAS No. |
343246-73-1 |
---|---|
Molecular Formula |
C24H21Cl2FN4O |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
[(7R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]-[(2S)-2-(4-fluorophenyl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C24H21Cl2FN4O/c1-14-22(24(32)30-12-2-3-20(30)15-4-7-17(27)8-5-15)23(31-21(29-14)10-11-28-31)16-6-9-18(25)19(26)13-16/h4-11,13,20,23,29H,2-3,12H2,1H3/t20-,23+/m0/s1 |
InChI Key |
LADJRPDOKVCQCG-NZQKXSOJSA-N |
SMILES |
CC1=C([C@H](n2c(ccn2)N1)c3ccc(c(c3)Cl)Cl)C(=O)N4CCC[C@H]4c5ccc(cc5)F |
Isomeric SMILES |
CC1=C([C@H](N2C(=CC=N2)N1)C3=CC(=C(C=C3)Cl)Cl)C(=O)N4CCC[C@H]4C5=CC=C(C=C5)F |
Canonical SMILES |
CC1=C(C(N2C(=CC=N2)N1)C3=CC(=C(C=C3)Cl)Cl)C(=O)N4CCCC4C5=CC=C(C=C5)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-394136; BMS 394136; BMS394136; UNII-M694U7167K. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.